5-Bromo-8-methoxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
5-bromo-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-8-4-3-7(11)6-2-5-9(12)14-10(6)8/h2-5H,1H3 |
InChI Key |
MZUGJCDRESOXCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC(=O)O2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 5-Bromo-8-methoxy-2H-chromen-2-one, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule.
A representative ¹H NMR spectrum of a related compound, 8-methoxy-2H-chromen-2-one, shows characteristic signals that can be compared to the target molecule. For instance, the protons on the coumarin (B35378) ring system exhibit specific chemical shifts and coupling patterns. The doublet at approximately 7.70 ppm can be assigned to the proton at position 4, while the doublet at around 6.43 ppm corresponds to the proton at position 3. The aromatic protons on the benzene (B151609) ring appear in the region of 7.07-7.21 ppm. The singlet at 3.96 ppm is characteristic of the methoxy (B1213986) group protons. rsc.org The introduction of a bromine atom at the 5-position in this compound would be expected to influence the chemical shifts of the adjacent aromatic protons due to its electron-withdrawing and anisotropic effects.
Table 1: Representative ¹H NMR Spectral Data for a Related Coumarin.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.70 | d | 9.6 | H-4 |
| 7.21 | t | 7.9 | Aromatic-H |
| 7.07 | t | 8.9 | Aromatic-H |
| 6.43 | d | 9.5 | H-3 |
| 3.96 | s | -OCH₃ |
Data for 8-methoxy-2H-chromen-2-one in CDCl₃. rsc.org
Carbon-¹³C NMR Spectral Analysis
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
In the ¹³C NMR spectrum of the related 8-methoxy-2H-chromen-2-one, the carbonyl carbon (C-2) of the lactone ring typically appears downfield, around 160.2 ppm. rsc.org The carbons of the double bond within the pyrone ring (C-3 and C-4) and the aromatic carbons of the benzene ring resonate in the range of approximately 113 to 147 ppm. rsc.org The carbon of the methoxy group is typically observed further upfield, around 56.2 ppm. rsc.org The presence of the bromine atom at C-5 in the target molecule would cause a significant downfield shift for C-5 and would also influence the chemical shifts of the other carbons in the aromatic ring.
Table 2: Representative ¹³C NMR Spectral Data for a Related Coumarin.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 160.2 | C-2 (C=O) |
| 147.2 | C-8a |
| 143.7 | C-4 |
| 124.3 | Aromatic-C |
| 119.5 | Aromatic-C |
| 119.3 | Aromatic-C |
| 116.8 | C-4a |
| 113.8 | C-3 |
| 56.2 | -OCH₃ |
Data for 8-methoxy-2H-chromen-2-one in CDCl₃. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
For this compound, the FT-IR spectrum would exhibit several key absorption bands. A strong absorption band in the region of 1680-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone ring. The C=C stretching vibrations of the aromatic ring and the pyrone ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and ester functionalities would be observed in the 1000-1300 cm⁻¹ range. The presence of the C-Br bond would give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum. For instance, in related coumarin structures, the carbonyl (C=O) bond absorption is a prominent feature. ceon.rs
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for assessing the purity of a sample by separating components of a mixture before they enter the mass spectrometer.
For this compound (C₁₀H₇BrO₃), high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight. The presence of the bromine atom is distinctive in the mass spectrum due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. LC-MS analysis would be employed to confirm the purity of the synthesized compound, ensuring that the characterized sample is a single entity.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure Determination
To perform SC-XRD on this compound, a suitable single crystal of the compound must first be grown. The resulting crystallographic data would provide the exact spatial arrangement of the bromo and methoxy substituents on the coumarin framework, confirming the connectivity established by NMR and other spectroscopic methods. The crystal structure of related coumarin derivatives has been successfully determined using this technique, revealing the planarity of the coumarin ring system and the orientation of substituents. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance.
For this compound, with a molecular formula of C₁₀H₇BrO₃, the theoretical elemental composition can be calculated. The experimentally determined percentages of carbon and hydrogen from elemental analysis should closely match these theoretical values to confirm the empirical formula. This technique provides a crucial cross-validation of the molecular formula determined by mass spectrometry. For example, the elemental analysis of a synthesized coumarin derivative was found to be in good agreement with the calculated values, supporting the proposed structure. ceon.rs
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin Layer Chromatography)
Thin Layer Chromatography is a versatile, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry. For the analysis of this compound, silica (B1680970) gel serves as the standard stationary phase, a polar adsorbent that facilitates the separation of compounds based on their polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is critical and is adjusted to achieve optimal separation of the target compound from starting materials, by-products, and other impurities.
The progress of chemical reactions to synthesize coumarin derivatives is conveniently monitored by TLC. Small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals. The disappearance of the starting material spots and the appearance of the product spot, which will have a different retention factor (Rƒ), indicate the progression of the reaction.
Detailed Research Findings
While specific research detailing the TLC parameters for this compound is not abundant in publicly available literature, data from closely related structures provide valuable insights. For instance, in the synthesis of various coumarin derivatives, mixtures of n-hexane and ethyl acetate are commonly used as the mobile phase for both analytical TLC and purification by column chromatography. nih.gov
The retention factor (Rƒ), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, and temperature). The Rƒ value is crucial for identifying compounds and assessing their purity.
To determine the optimal solvent system for the separation of this compound, a series of TLC experiments with varying ratios of ethyl acetate and a non-polar solvent like n-hexane would be conducted. The ideal solvent system is one that results in an Rƒ value for the desired product that is well-separated from the Rƒ values of any impurities.
Data Tables
The following table provides a hypothetical, yet scientifically plausible, set of TLC data for this compound, based on the chromatographic behavior of analogous coumarin derivatives. These values would be determined experimentally in a laboratory setting.
| Solvent System (Ethyl Acetate:n-Hexane) | Retention Factor (Rƒ) of this compound |
| 1:4 (20% Ethyl Acetate) | 0.35 |
| 1:3 (25% Ethyl Acetate) | 0.45 |
| 1:2 (33% Ethyl Acetate) | 0.58 |
| 1:1 (50% Ethyl Acetate) | 0.72 |
Purification by Preparative TLC
Once the optimal solvent system is identified through analytical TLC, it can be scaled up for preparative TLC to purify larger quantities of this compound. In this technique, the crude reaction mixture is applied as a continuous band onto a thicker layer of silica gel on a larger plate. After development in the selected solvent system, the band corresponding to the pure product, visualized under UV light, is carefully scraped from the plate. The compound is then extracted from the silica gel using a polar solvent, which is subsequently evaporated to yield the purified this compound.
Computational and Theoretical Investigations of 5 Bromo 8 Methoxy 2h Chromen 2 One and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to predict the properties of coumarin (B35378) derivatives, providing a theoretical framework to understand their geometry, stability, and reactivity. nih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For coumarin analogs, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to calculate the optimized bond lengths and bond angles. bhu.ac.in This analysis confirms the planarity of the coumarin ring system and determines the spatial orientation of its substituents. For instance, in related heterocyclic compounds, theoretical calculations have been shown to be in good agreement with experimental data from X-ray crystallography. nih.gov The precise geometry is essential for understanding how these molecules fit into the active sites of biological targets.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more polarizable and more reactive. researchgate.net For coumarin derivatives, DFT calculations are used to determine the energies of these frontier orbitals. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks, respectively. The HOMO is typically localized on the electron-rich parts of the molecule, ready to donate electrons, while the LUMO is found on electron-deficient areas, which can accept electrons. wikipedia.orgresearchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Chromene Analog
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.05 | Indicates chemical reactivity and kinetic stability. researchgate.net |
Note: The values presented are illustrative for a representative chromene analog and may vary for 5-Bromo-8-methoxy-2H-chromen-2-one.
The distribution of electron density in a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in
Furthermore, Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule. bhu.ac.in This analysis reveals that in many heterocyclic structures, hydrogen atoms carry a positive charge, while heteroatoms like oxygen are centers of negative charge. For coumarin derivatives, the carbonyl oxygen of the lactone ring is expected to be a site of high negative charge, making it a key interaction point, for example, in forming hydrogen bonds with biological receptors.
Molecular Modeling and Docking Studies for Biological Target Interactions
A critical parameter derived from docking studies is the binding affinity, often expressed as a docking score or binding free energy (ΔGbind), typically in kcal/mol. nih.govresearchgate.net This value estimates the strength of the interaction between the ligand and the protein. A more negative binding energy indicates a more stable ligand-protein complex and stronger binding affinity. nih.govnih.gov
Table 2: Example Docking Scores of Coumarin Analogs against Protein Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 5-Chloro-8-methyl-coumarin | EGFR | -9.12 | derpharmachemica.com |
| Coumarin Derivative (CD) enamide | Human Serum Albumin (HSA) | -7.175 | researchgate.net |
| Coumarin Derivative (CD) enoate | Human Serum Albumin (HSA) | -6.685 | researchgate.net |
| Piroxicam (Standard Drug) | EGFR | -8.31 | derpharmachemica.com |
Note: These results are for illustrative coumarin analogs and not necessarily for this compound itself.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand within the protein's binding pocket. nih.gov This includes identifying key amino acid residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net
For coumarin derivatives binding to Human Serum Albumin (HSA), docking studies have revealed that the ligands typically bind within specific sub-domains, stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net Similarly, when docked into enzyme active sites, the analysis can pinpoint crucial interactions. For instance, the carbonyl oxygen of the coumarin lactone ring is a common hydrogen bond acceptor, while the fused benzene (B151609) ring often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding pocket. nih.gov This detailed characterization is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
Biological Activities and Mechanistic Elucidation of 5 Bromo 8 Methoxy 2h Chromen 2 One Derivatives
Antimicrobial Activity and Mechanistic Insights
Extensive literature searches did not yield specific studies on the antimicrobial activity of 5-Bromo-8-methoxy-2H-chromen-2-one. While the broader class of coumarins has been investigated for such properties, data focusing solely on this specific derivative is not available in the public domain.
Antibacterial Effects and Potential Inhibition of Bacterial DNA Gyrase
There is no specific scientific literature available that details the antibacterial effects of this compound or its potential to inhibit bacterial DNA gyrase. Research on other coumarin (B35378) derivatives has suggested that the coumarin scaffold can be a basis for developing DNA gyrase inhibitors, but direct evidence for this specific compound is lacking.
Antifungal Efficacy and Related Mechanisms
Currently, there are no published studies dedicated to the antifungal efficacy and related mechanisms of this compound. The antifungal properties of various other coumarin derivatives have been explored, but this specific compound has not been the subject of such investigations.
Antimalarial Activity
No specific research has been published on the antimalarial activity of this compound. While other coumarin-containing compounds have been assessed for their potential against Plasmodium falciparum, data on this particular derivative is not available.
Interference with Biofilm Production
Scientific literature does not currently contain specific studies on the interference of this compound with bacterial biofilm production. Although the inhibition of biofilm formation is a known activity for some other brominated compounds and coumarin derivatives, this has not been specifically demonstrated for this compound.
Anticancer and Antiproliferative Activity: Molecular Mechanisms
There is a lack of specific published research on the anticancer and antiproliferative activities of this compound. The broader class of coumarins has been a subject of interest in cancer research, but studies focusing on the molecular mechanisms of this specific derivative have not been reported.
Induction of Programmed Cell Death (Apoptosis) via Caspase Activation
No specific experimental evidence has been published to demonstrate that this compound induces programmed cell death (apoptosis) through the activation of caspases. While apoptosis induction is a mechanism of action for some anticancer compounds, this has not been specifically investigated or documented for this compound.
Cell Cycle Arrest and Population Redistribution (e.g., G0/G1, S, G2/M Phases)
Derivatives of the chromenone (coumarin) scaffold have been shown to exert antiproliferative effects by inducing cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells. The specific phase of arrest often depends on the cell line and the chemical structure of the derivative.
Some anticancer agents function by regulating the cell cycle. For instance, certain ferrocene derivatives have been observed to induce a significant increase in the percentage of hepatocellular carcinoma (HCC) cells in the G0/G1 phase, with a corresponding decrease in the S and G2 phases mdpi.com. This G0/G1 arrest is associated with the downregulation of key regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4) mdpi.com. The cyclin D1/CDK4 complex plays a pivotal role in the G1-S checkpoint, and its inhibition prevents cells from entering the S phase of DNA synthesis mdpi.com.
In other studies, different derivatives have been shown to cause cell cycle cessation at the G2/M phase. For example, treatment of MCF-7 human breast cancer cells with certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives led to an accumulation of cells in the G2/M phase nih.gov. Similarly, some chalcone derivatives have induced significant G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines mdpi.com. The ability of coumarin-based compounds to halt cell cycle progression is a key mechanism behind their antitumor activity, often linked to their effects on other cellular targets like histone deacetylases mdpi.com. Depending on their concentration, some compounds can exhibit biphasic effects, arresting the cell cycle at the G0/G1 phase at lower concentrations and at the G2/M phase at higher concentrations nih.gov.
The table below summarizes the effects of different heterocyclic compounds on cell cycle progression.
| Compound Class | Cell Line | Effect | Associated Pathways/Proteins |
| Ferrocene Derivatives | HepG-2, SMMC-7721, HuH-7 | G0/G1 Arrest | Downregulation of Cyclin D1/CDK4 |
| Fused Benzo[h]chromeno[2,3-d]pyrimidines | MCF-7 | G2/M Arrest | Not specified |
| 2,3-Arylpyridylindoles | A549 Lung Cancer | G0/G1 Arrest (low conc.), G2/M Arrest (high conc.) | JNK/p53/p21, Akt signaling |
| Chalcone Derivatives | A2780 Ovarian Cancer | G2/M Arrest | ROS Generation, DNA damage |
Target-Specific Inhibition: Topoisomerase IIβ
Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription researchgate.net. They are validated targets for anticancer drugs, which can be classified as either topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that block the enzyme's function without stabilizing the complex nih.gov.
Human cells have two isoforms of topoisomerase II: alpha (IIα) and beta (IIβ). While both are targeted by various anticancer agents, their distinct roles and expression patterns have important therapeutic implications nih.gov. For instance, some clinically used drugs like anthracyclines act as poisons against both topoisomerase IIα and IIβ nih.gov. It has been suggested that the inhibition of topoisomerase IIβ, which is notably expressed in the heart, may contribute to the cardiotoxicity associated with these drugs nih.gov.
Certain benzoxanthone derivatives have been identified as potent inhibitors of topoisomerase II. In one study, a specific derivative, compound 19, demonstrated selective inhibitory activity against topoisomerase II nih.gov. Another compound from the same series, compound 9, showed dual inhibitory activity against both topoisomerase I and II, efficiently blocking topoisomerase II function at a level nearly threefold higher than the standard drug etoposide at the same concentration nih.gov. These findings highlight the potential of developing chromenone-related scaffolds as specific inhibitors of topoisomerase II.
| Compound | Target(s) | Activity |
| Compound 9 (Benzoxanthone derivative) | Topoisomerase I & II | Efficiently blocked Topo II function (3x more than etoposide at 20 µM) |
| Compound 19 (Benzoxanthone derivative) | Topoisomerase II | Selective inhibitory activity at 100 µM |
Modulation of Kinase Activity and Growth Factor Receptors (e.g., EGFR, human EGF2)
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and differentiation huji.ac.il. Aberrant EGFR activity is a hallmark of many cancers, making it a prime target for therapeutic intervention bohrium.com. Inhibitors targeting EGFR can prevent its activation and downstream signaling cascades that promote tumor growth.
While direct studies on this compound derivatives targeting EGFR are limited, the broader class of heterocyclic compounds has yielded numerous kinase inhibitors. The general strategy involves designing molecules that can bind to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation events necessary for signal transduction. Some inhibitors are designed to bind irreversibly, forming a covalent bond with a specific cysteine residue in the active site of EGFR, which can lead to a more sustained and potent inhibition huji.ac.il.
Research has focused on modifying existing scaffolds to enhance their properties for applications such as in vivo imaging of EGFR-overexpressing tumors using Positron Emission Tomography (PET) huji.ac.il. For example, modifications to anilinoquinazoline EGFR inhibitors have been made to improve their metabolic stability and tumor accumulation, which are critical factors for effective imaging and therapeutic agents huji.ac.il. The development of highly selective compounds is also a key objective, as off-target kinase activity can lead to undesirable side effects.
Inhibitory Effects on Histone Deacetylase (HDAC)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression nih.gov. The overexpression of HDACs is observed in various cancers, making them an attractive target for anticancer drug development mdpi.comekb.eg. HDAC inhibitors (HDACi) can restore normal patterns of gene expression, leading to the suppression of cell proliferation, angiogenesis, and metastasis, as well as the induction of apoptosis mdpi.comceon.rs.
Several novel coumarin-based derivatives have been designed and synthesized as potent HDAC inhibitors. mdpi.comnih.gov. These inhibitors typically feature a pharmacophore consisting of a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a "cap" group that interacts with the surface of the active site, and a linker connecting the two nih.gov.
In one study, a series of coumarin-based hydroxamate derivatives showed potent HDAC inhibition, with some compounds being significantly more active than the approved drug vorinostat (SAHA) against HDAC1 mdpi.com. These compounds were found to increase the levels of acetylated histones H3 and H4 in cancer cells, consistent with their mechanism of action mdpi.com. Another study on thiazolyl-coumarin derivatives also identified compounds with high inhibitory activity against nuclear HDACs from HeLa cells and specific isoforms like HDAC1 and HDAC6 nih.gov. The results showed that these compounds could exhibit selectivity for certain HDAC isoforms, which is a desirable trait for developing targeted therapies with reduced side effects nih.gov.
The table below presents the inhibitory activity of selected thiazolyl-coumarin derivatives against different HDACs.
| Compound | IC₅₀ HeLa Nuclear Extract (nM) | IC₅₀ HDAC1 (nM) | IC₅₀ HDAC6 (nM) |
| 5c | 50.0 | 39.7 | 84.1 |
| 8c | 41.5 | 46.5 | 62.6 |
Antiviral Activity and Viral Enzyme Inhibition
The coumarin scaffold has proven to be a versatile platform for the development of antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov Derivatives have been designed to target multiple, essential viral enzymes, offering the potential for dual-mode inhibition.
Inhibition of HIV-1 Reverse Transcriptase (RT)
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome mdpi.com. The enzyme possesses two distinct catalytic activities: an RNA- and DNA-dependent DNA polymerase function and a ribonuclease H (RNase H) function, which degrades the RNA strand of the RNA/DNA hybrid intermediate mdpi.com. While most approved RT inhibitors target the polymerase active site, the RNase H domain remains an important, underexploited target mdpi.comnih.gov.
Coumarin-based molecules have been shown to inhibit HIV-1 RT. nih.gov Some derivatives, such as Dicamphanoyl khellactone (B107364) (DCK), act as unique RT inhibitors by specifically inhibiting the DNA-dependent DNA polymerase activity without significantly affecting the RNA-dependent DNA synthesis unc.edu. Furthermore, a series of biphenylhydrazo 4-arylthiazole derivatives, synthesized from a 5-bromo-2-methoxybenzaldehyde precursor, were found to be dual inhibitors of both the RNA-dependent DNA polymerase (RDDP) and the RNase H functions of HIV-1 RT nih.gov. This dual inhibition is a promising strategy to combat drug resistance. For example, compound EMAC2063 from this series was identified as the most potent, with IC₅₀ values of 4.5 µM and 8.0 µM against the RNase H and RDDP activities, respectively nih.gov.
| Compound | Target HIV-1 RT Function | IC₅₀ (µM) |
| EMAC2063 | RNase H | 4.5 |
| EMAC2063 | RNA-Dependent DNA Polymerase (RDDP) | 8.0 |
Inhibition of HIV-1 Integrase (IN)
HIV-1 integrase (IN) is the enzyme that catalyzes the insertion of the viral DNA into the host genome, a step that is essential for the establishment of a persistent infection nih.gov. The inhibition of this enzyme prevents the integration of viral genetic material and effectively halts the viral replication process nih.gov.
Recent studies have revealed that certain chromenone derivatives can act as dual inhibitors, targeting both HIV-1 IN and the RT-associated RNase H function nih.gov. A series of novel 4-hydroxy-2H, 5H-pyrano(3,2-c)chromene-2,5-dione derivatives were synthesized and evaluated for this dual activity. Modeling studies predicted their binding affinity for both the IN and RNase H active sites, which was subsequently confirmed by biological assays nih.gov. This dual-mode inhibition from a single molecular scaffold represents a significant advancement in the search for more effective anti-HIV therapies, as it can potentially create a higher barrier to the development of drug resistance.
Anti-inflammatory Effects and Signaling Pathway Modulation
Derivatives of this compound have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators and intracellular signaling pathways. These compounds represent a promising area of research for the development of new anti-inflammatory agents.
Inflammation is a complex biological response involving the production of various pro-inflammatory mediators. nih.gov Key among these are nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). semanticscholar.org Overproduction of these molecules is a hallmark of chronic inflammatory conditions.
Research has shown that coumarin derivatives and related structures can effectively inhibit these inflammatory agents. For instance, the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], a structurally related acetophenone, has been shown to inhibit the production of nitric oxide and prostaglandin E(2). nih.gov This inhibition is achieved by suppressing the protein and gene expression of the responsible enzymes, iNOS and COX-2. nih.gov The search for new molecules that can selectively inhibit COX-2 and other inflammatory mediators is a significant challenge in medicinal chemistry. nih.gov
Studies on other heterocyclic compounds have further substantiated these findings. A novel naproxen derivative containing cinnamic acid, when combined with resveratrol, significantly inhibited the expression of NO, iNOS, and COX-2 in RAW264.7 macrophage cells. mdpi.com Similarly, certain 1,2-diphenylbenzimidazole derivatives have displayed inhibitory activity against COX-2. researchgate.net The inhibition of these mediators reduces the inflammatory cascade, highlighting the therapeutic potential of these compounds in managing inflammatory diseases. mdpi.com
| Compound/Derivative Class | Mediator Inhibited | Enzyme Targeted | Reference |
|---|---|---|---|
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] | Nitric Oxide (NO), Prostaglandin E(2) | iNOS, COX-2 | nih.gov |
| Naproxen-Cinnamic Acid Derivative + Resveratrol | NO | iNOS, COX-2 | mdpi.com |
| 1,2-diphenylbenzimidazoles | Prostaglandins | COX-2 | researchgate.net |
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to interfere with crucial intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. nih.govnih.gov
The compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] has been demonstrated to suppress pro-inflammatory responses by directly blocking the activation of these pathways. nih.gov Specifically, SE1 inhibits the phosphorylation of MAPK molecules such as p38 kinase and c-Jun N-terminal kinase (JNK). nih.govnih.gov Furthermore, it prevents the nuclear translocation of NF-κB subunits (p65 and p50), a critical step for the transcription of inflammatory genes. nih.gov The NF-κB signaling pathway is known to control the expression of cytokines, chemokines, and adhesion molecules involved in inflammation. nih.govmdpi.com
Other coumarin-based analogs have also been shown to exert their anti-inflammatory effects by modulating these and other related pathways. A study on new coumarin derivatives integrating curcumin and other heterocycles found that the most potent compound downregulated the AKT/mTOR signaling cascade and the NF-κB pathway. africaresearchconnects.com Similarly, a combination of a naproxen derivative and resveratrol was found to mediate its anti-inflammatory effects through the inhibition of the NF-κB, MAPK, and phosphoinositide-3 kinase (PI3K)/protein kinase B (Akt) signaling pathways. mdpi.com By targeting these fundamental pathways, these compounds can effectively reduce the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. africaresearchconnects.com
Antioxidant Properties and Radical Scavenging Mechanisms
Coumarins and their derivatives are recognized for their antioxidant activities, which are thought to contribute to their beneficial health effects. sysrevpharm.org This activity is primarily related to their ability to scavenge free radicals, which are implicated in numerous diseases. scienceopen.com
The antioxidant potential of chromone and coumarin derivatives is influenced by their chemical structure, particularly the type and position of substituents on the aromatic ring. mdpi.com The presence of hydroxyl (OH) groups, for example, is often proportional to the effectiveness of the antioxidant activity. nih.gov Studies on various coumarin derivatives have demonstrated significant radical scavenging activity against species like the ABTS radical cation and oxygen radicals (ORAC assay). mdpi.comnih.gov
The mechanisms by which these compounds exert their antioxidant effects are varied. They can donate a hydrogen atom to a free radical, a process that can lead to the formation of a stable quinoid structure, especially in derivatives with ortho-dihydroxy phenyl rings. sysrevpharm.org Computational and experimental studies have explored several mechanistic pathways for radical scavenging, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Radical Adduct Formation (RAF). nih.gov The specific mechanism can depend on the structure of the coumarin derivative and the nature of the free radical. nih.gov The antioxidant activity of 4-methyl chromen-2-one derivatives, for instance, is attributed to the electron-donating nature of substituents like -OH and -CH3, which reduce free radicals and prevent cellular damage. sysrevpharm.org
Enzyme Inhibition Studies (General)
Derivatives of 2H-chromen-2-one have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of conditions, including diabetes and cancer.
α-Amylase is a key digestive enzyme that breaks down large starch molecules into smaller sugars. nih.gov Inhibiting this enzyme can slow carbohydrate digestion, leading to reduced postprandial blood sugar levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com
While research specifically on this compound is limited, studies on related flavone and chromone derivatives have shown potential for α-amylase inhibition. nih.gov For example, a series of 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives were synthesized and evaluated for their inhibitory effect against α-amylase. nih.gov Other heterocyclic systems have also been explored; quinoline hybrids bearing 1,3,4-oxadiazole and 1,2,3-triazole cores demonstrated moderate α-amylase inhibition. mdpi.com These findings suggest that the chromone scaffold, central to this compound, is a viable starting point for developing α-amylase inhibitors.
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes. nih.govnih.gov Certain isoforms, particularly CA IX and XII, are overexpressed in various tumors and are considered valuable targets for anticancer drug development. nih.govnih.gov
Coumarins (2H-chromen-2-ones) have emerged as a novel class of CA inhibitors. unifi.it Their mechanism involves hydrolysis of the coumarin's lactone ring within the enzyme's active site. unifi.it A variety of coumarin derivatives have been synthesized and tested for their inhibitory activity against different CA isoforms. For instance, a series of carbohydrate-based coumarin derivatives linked via a 1,2,3-triazole showed better CA IX inhibitory activity than the initial coumarin fragments. nih.gov Other 2H-chromene and 7H-furo-chromene derivatives have been found to selectively inhibit the tumor-associated CA IX and XII isoforms with no activity against the cytosolic CA I and II isoforms. nih.gov This isoform selectivity is a critical feature for developing targeted therapies with fewer side effects. Studies on coumarin-based pyrano[3,2-c]chromenes also identified potent inhibitors of the cytosolic hCA II isoform. acs.org
| Derivative Class | Target CA Isoform(s) | Key Finding | Reference |
|---|---|---|---|
| Carbohydrate-based coumarins | hCA I, II, IX | Showed selective and improved inhibitory activity against CA IX. | nih.gov |
| 2H-chromene and 7H-furo-chromene derivatives | hCA I, II, IX, XII | Selectively inhibit tumor-associated isoforms IX and XII. | nih.gov |
| Coumarin-based 4H,5H-pyrano[3,2-c]chromenes | hCA II | Identified potent inhibitors with IC50 values in the low micromolar range. | acs.org |
Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound have demonstrated significant potential as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Research into 3-phenylcoumarins, which share the core chromen-2-one structure, has provided valuable insights. Specifically, the introduction of a bromo atom and a methoxy (B1213986) group at the 6 and 8 positions, respectively, has been explored to understand the structural requirements for potent and selective MAO inhibition nih.gov.
A comparative study between 3-phenylcoumarins and 3-benzoylcoumarins highlighted that the presence or absence of a carbonyl group at the 3-position dictates the selectivity towards MAO-A or MAO-B nih.gov. One notable derivative, 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin, exhibited exceptionally potent and selective inhibition of MAO-B, with an IC50 value of 1.35 nM. This was significantly more potent than the reference compound R-(-)-deprenyl (IC50 = 19.60 nM) and showed a remarkable selectivity of over 74,000-fold for MAO-B over MAO-A nih.gov.
Structure-activity relationship (SAR) studies reveal that substitutions on the coumarin scaffold are key to modulating activity. Methoxy or bromine substituents on the 3-phenylcoumarin structure are associated with high inhibitory activity against the MAO-B isoform mdpi.com. The coumarin nucleus is recognized as a privileged scaffold for developing MAO inhibitors, with the potential for fine-tuning selectivity and potency through strategic substitutions mdpi.comscienceopen.com.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin | MAO-B | 1.35 | >74,074 |
| R-(-)-deprenyl (Reference) | MAO-B | 19.60 | - |
Cholinesterase Inhibition
The chromen-2-one scaffold is a foundational element in the design of cholinesterase inhibitors, which are critical in the management of Alzheimer's disease. While direct studies on this compound are limited, research on related derivatives provides strong evidence of their potential activity. For instance, coumarin-BMT (9-amino-1,2,3,4-tetrahydroacridine-BMT) hybrids have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors nih.gov.
In these hybrids, the substitution pattern on the coumarin ring significantly influences inhibitory potency. Derivatives with a methoxy group at the 6-position were found to be more potent AChE inhibitors than those with the same group at the 7-position, suggesting that steric factors at position 7 may be unfavorable for activity nih.gov. Kinetic studies of the most potent compounds revealed a mixed-type inhibition, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme nih.gov. The length of the linker chain connecting the coumarin and BMT moieties also plays a crucial role, with a six-methylene linker proving to be optimal for potent inhibition nih.gov.
| Compound Derivative | Target | Ki (nM) | Inhibition Type |
|---|---|---|---|
| Coumarin-BMT Hybrid (6-methoxy, 5-methylene linker) | AChE | 65.13 | Mixed |
| Coumarin-BMT Hybrid (6-methoxy, 6-methylene linker) | AChE | Potent Inhibition | Mixed |
Sulfatase and Aromatase Inhibition
Aromatase and steroid sulfatase are key enzymes in the biosynthesis of estrogens and are significant targets in the treatment of hormone-dependent breast cancer nih.gov. Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the growth stimulus for estrogen-receptor-positive cancer cells nih.govnih.gov. Despite the extensive research into various heterocyclic scaffolds as aromatase inhibitors, including triazoles and oxazoles, a review of the current scientific literature reveals a lack of specific studies investigating the sulfatase or aromatase inhibitory potential of this compound or its direct derivatives. Therefore, the activity of this specific compound class against these enzymatic targets remains an uncharacterised area of research.
Molecular Interaction Studies with Biomolecules
Protein Binding Mechanisms (e.g., Static Quenching with Serum Albumins)
The interaction of small molecules with serum albumins, such as human serum albumin (HSA), is crucial for their transport and bioavailability. Fluorescence quenching studies are often employed to understand these binding mechanisms. The quenching of HSA's intrinsic fluorescence upon binding with a compound can occur through either dynamic (collisional) or static quenching (formation of a ground-state complex).
Studies on various other derivatives, such as chalcones, interacting with HSA have also demonstrated the utility of fluorescence spectroscopy in determining binding constants and identifying the nature of the interaction, which often involves static quenching mechanisms and hydrophobic forces nih.gov. The Stern-Volmer equation is typically used to analyze the fluorescence quenching data and determine the quenching constants, which can help differentiate between static and dynamic quenching nih.govbjournal.org.
Table 1: Examples of Coumarin Derivative Interactions with Serum Albumin
| Compound/Derivative | Serum Albumin | Quenching Mechanism | Key Findings |
| 5-Bromo-4-thio-2'-deoxyuridine | Human (HSA) | Dynamic Quenching | Hydrophobic interactions are the main driving force. nih.gov |
| Quinoline Derivatives | Bovine (BSA) & Human (HSA) | Static Quenching | Binding involves van der Waals forces and/or hydrogen bonding. swu.ac.th |
| Xanthines (Caffeine, Theophylline) | Human (HSA) | Static Quenching | Binding is exothermic; hydrophobic and hydrogen bonds play a significant role. nih.gov |
This table is interactive. Click on the headers to sort the data.
Dissipation of Bacterial Membrane Potential
Coumarin derivatives are known to possess a wide range of biological activities, including antibacterial properties researchgate.netnih.govsemanticscholar.org. The antibacterial mechanism of action for many compounds involves the disruption of the bacterial cell membrane's integrity and function. One critical aspect of this is the dissipation of the bacterial membrane potential, which is essential for cellular processes like ATP synthesis and transport.
While specific studies detailing the effect of this compound on bacterial membrane potential are not available, the general antibacterial activity of coumarins is well-documented. For instance, various synthesized 2H-chromen-2-one derivatives have shown bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus researchgate.net. The structure of coumarin derivatives, including the presence and position of substituents like bromo and methoxy groups, significantly influences their antibacterial efficacy arkajainuniversity.ac.in.
The dissipation of membrane potential can be measured using various fluorescence-based assays. These methods can detect changes in membrane potential, intracellular pH, and membrane permeabilization, providing insights into the antibacterial mechanism nih.gov. Antimicrobial peptides, for example, are known to target and disrupt bacterial membranes, leading to rapid cell death, a mechanism that could be shared by some coumarin derivatives nih.govnih.gov.
Anti-Allergic Mechanisms
Research on a closely related derivative, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one , has provided significant insights into the anti-allergic mechanisms of brominated methoxy-coumarins.
Inhibition of IgE-Mediated Mast Cell Degranulation
Allergic reactions are often triggered by the degranulation of mast cells, which releases inflammatory mediators like histamine. Studies on 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one have demonstrated its ability to inhibit this process. In rat basophilic leukemia (RBL-2H3) cells sensitized with IgE, this compound effectively reduced the release of β-hexosaminidase and histamine, key markers of mast cell degranulation.
Suppression of Allergy-Related Pro-inflammatory Cytokine Production (e.g., IL-4, IL-13, TNF-α)
In addition to inhibiting degranulation, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one has been shown to suppress the production of pro-inflammatory cytokines that play a crucial role in the allergic response. The compound significantly reduced the expression of interleukin-4 (IL-4), interleukin-13 (IL-13), and tumor necrosis factor-alpha (TNF-α). This suppression of cytokine production suggests that the anti-allergic effects of this coumarin derivative are mediated, at least in part, through the modulation of the immune response at the cellular level.
Table 2: Anti-Allergic Activity of 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one
| Activity | Target | Effect |
| Mast Cell Degranulation | β-hexosaminidase & Histamine Release | Inhibition |
| Pro-inflammatory Cytokine Production | IL-4, IL-13, TNF-α | Suppression |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar Studies for 5 Bromo 8 Methoxy 2h Chromen 2 One and Its Analogs
Influence of Halogenation on Biological Activitynih.govnih.gov
The position of the bromine atom on the 2H-chromen-2-one ring is a critical factor influencing the molecule's biological activity. While direct comparative studies on the 8-methoxy-2H-chromen-2-one scaffold specifically comparing a C-5 bromine substituent to a C-6 are not extensively detailed in the available research, the importance of substituent placement is a well-established principle in the SAR of related heterocyclic systems.
For instance, studies on substituted chroman-4-ones, a related scaffold, have demonstrated that the position of substituents on the aromatic ring significantly impacts inhibitory potency. In one such study, it was found that the substituent in the 6-position is more important for activity than that in the 8-position acs.org. This highlights that even within the same aromatic ring, altering the position of a substituent can lead to substantial changes in biological efficacy. The presence of a bromine atom, with its specific steric and electronic properties, at the C-5 position of 5-Bromo-8-methoxy-2H-chromen-2-one therefore defines a unique pharmacological profile that would differ from isomers with bromine at the C-6, C-7, or other positions. The specific location influences how the molecule orients itself and interacts with biological targets researchgate.net.
Role of Alkoxy Substituents (e.g., Methoxy (B1213986) at C-8) on Pharmacological Profilesresearchgate.netnih.gov
Alkoxy groups, and particularly the methoxy group, are prevalent in many natural products and approved drugs. nih.gov Their presence can have profound effects on a molecule's properties by influencing ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The methoxy group can act as a hydrogen bond acceptor and its small size allows it to fit into specific pockets of target proteins.
Significance of Substituents at Position 3 on Chromen-2-one Activityresearchgate.netthieme-connect.dersc.org
The C-3 position of the 2H-chromen-2-one nucleus is a frequent site for chemical modification aimed at diversifying and enhancing biological activity. Fusing different heterocycles to the coumarin (B35378) ring is a recognized approach for generating novel hybrid molecules with potentially improved pharmacological activities researchgate.net. An acyl group at the C-3 position, in particular, has been shown to be crucial for a variety of pharmacological effects researchgate.net. This position is often targeted for the introduction of moieties that can engage in specific interactions with biological targets, thereby influencing the compound's potency and selectivity.
The introduction of a carboxamide group at the C-3 position has yielded numerous derivatives with a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties nih.govnih.govresearchgate.net. The synthesis of coumarin-3-carboxamides is a common strategy for generating new therapeutic candidates nih.govmdpi.com.
However, the nature of the substituent is critical. In some studies, the free carboxylic acid at the C-3 position was found to be essential for antibacterial activity, with the corresponding carboxamide derivatives showing no activity nih.gov. Conversely, for other targets, such as the enzyme MAO-B, a secondary carboxamide at position 3 was found to be a requirement for significant inhibitory activity nih.gov. This demonstrates that the C-3 carboxamide moiety can serve as a key pharmacophore, but its effectiveness is highly dependent on the specific biological target and the nature of the amine component of the amide.
| C-3 Substituent | Observed Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Carboxylic Acid | Antibacterial (Gram-positive) | Essential for activity; decarboxylated analog was inactive. | nih.gov |
| Carboxamides (various) | Anticancer (HeLa, HepG2 cells) | Potency dependent on the aniline substituent; fluoro-substituted benzamides were most potent. | nih.gov |
| Secondary Carboxamide | MAO-B Inhibition | Substitution at position 3 with a secondary carboxamide was required for activity. | nih.gov |
| Tertiary Carboxamide | MAO-B Inhibition | Inactive towards MAO-B, highlighting the importance of the secondary amide. | nih.gov |
Fusing heterocyclic rings to the 3,4-position of the coumarin scaffold is a powerful strategy to create novel, polycyclic compounds with enhanced and diverse biological activities researchgate.net. The combination of the coumarin nucleus with other pharmacologically important heterocycles like thiazoles, triazoles, oxazoles, and pyrazoles can lead to synergistic effects or entirely new mechanisms of action rsc.org.
These fused systems create a more rigid and conformationally constrained molecule, which can lead to higher binding affinity and selectivity for a specific biological target. For example, chromenes fused with phosphorus heterocycles have been synthesized and evaluated for antioxidant and cytotoxic properties tandfonline.comresearchgate.net. The specific type of heterocycle, its substitution pattern, and the way it is fused to the coumarin core all contribute to the final pharmacological profile of the hybrid molecule researchgate.netthieme-connect.de.
Conformational Requirements for Optimized Biological Activityresearchgate.netnih.govnih.gov
Studies on C-3 substituted chromone carboxamides have revealed that the conformation of the molecule, specifically the twist between the chromone system and the exocyclic substituent, is a key structural feature nih.gov. For example, the dihedral angle between the chromone system and a phenyl ring attached to the C-3 carboxamide can influence activity nih.gov. Furthermore, molecular modeling and simulation studies have shown how brominated 2H-chromen-2-one derivatives orient themselves within a lipid bilayer. The polar oxygens of the chromen-2-one scaffold tend to position themselves at the glycerol level of the membrane, while the more hydrophobic parts of the molecule, such as a bromoalkoxy chain, can extend into the hydrophobic core of the membrane. The specific conformation and orientation are influenced by other substituents on the scaffold researchgate.net. This highlights that for optimal biological activity, not only the presence of specific functional groups but also their precise spatial arrangement is crucial for effective interaction with the biological environment.
Identification of Pharmacophoric Features for Specific Biological Targets
The pharmacophoric features of coumarin derivatives, including this compound, are crucial for their interaction with various biological targets. The core 2H-chromen-2-one nucleus serves as a fundamental scaffold, which is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. The specific substitutions on this scaffold dictate the molecule's potency and selectivity.
For this compound and its analogs, several key pharmacophoric elements have been identified as critical for their biological activities, particularly in the context of anticancer properties. mdpi.comresearchgate.net These features include:
The Coumarin Ring System: This planar, aromatic lactone structure is a primary feature, providing a rigid framework for the precise orientation of other functional groups. It is known to engage in various non-covalent interactions with biological macromolecules.
The Bromine Atom at Position 5: Halogen atoms, particularly bromine, are significant. The bromine atom is an electron-withdrawing group that can alter the electronic distribution of the coumarin ring. This modification can enhance the molecule's ability to form halogen bonds and improve its membrane permeability, potentially leading to increased bioactivity. Studies on other coumarin analogs have shown that the presence and position of a halogen can drastically influence biological outcomes. mdpi.com
The Methoxy Group at Position 8: The methoxy group (OCH₃) at the C8 position is another key feature. This group can act as a hydrogen bond acceptor and its presence can influence the molecule's metabolic stability and pharmacokinetic profile. In studies of 8-methoxycoumarin (B1348513) derivatives, this group was found to be a common feature in compounds designed for anti-breast cancer activity. mdpi.com
In the context of anticancer activity against breast cancer cell lines, a hybrid pharmacophore model for derivatives of this compound would include the core coumarin scaffold with the specific bromine and methoxy substitutions, combined with a carefully selected heterocyclic or carboxamide moiety at the C3 position to maximize interactions with targets like β-tubulin, sulfatase, or aromatase enzymes. mdpi.com
Comparison with Similar Coumarin Derivatives and Analogs to Delineate Key Structural Requirements
Comparing this compound with its analogs and other coumarin derivatives is essential to understand the structural features required for specific biological activities, such as cytotoxic effects against cancer cells. researchgate.net
The results demonstrate that the introduction of a bromine atom at the C5 position generally influences cytotoxic activity. For example, 5-Bromo-8-methoxycoumarin-3-carboxylic acid (5a ) showed notable activity. Its nitrogen analog (azacoumarin), 5-Bromo-8-methoxyazacoumarin-3-carboxylic acid (5b ), also displayed significant cytotoxic effects, suggesting that the presence of the bromine atom is a key contributor to the observed anticancer properties in this series. researchgate.net
Further research into 8-methoxycoumarin derivatives has shown that modifying the C3 position is a viable strategy for developing potent anticancer agents. mdpi.com A comparison of different substituents at this position reveals critical structural requirements.
| Compound ID | Base Structure | R Group (at Position 3) | Biological Activity Notes |
| A | This compound | -H (Hypothetical Parent) | Scaffold for derivatization |
| 4 | This compound | 5-(4-chlorophenyl)oxazol-2-yl | Anticancer activity against MCF-7 and MDA-MB-231 cell lines. mdpi.com |
| 8 | This compound | N-(2-hydroxyphenyl)carboxamide | Anticancer activity against MCF-7 and MDA-MB-231 cell lines. mdpi.com |
| 5a | This compound | -COOH | Cytotoxic activity against MCF-7 and HepG-2 cell lines. researchgate.net |
| 5b | 5-Bromo-8-methoxy-2H-aza chromen-2-one | -COOH | Cytotoxic activity against MCF-7 and HepG-2 cell lines. researchgate.net |
The data indicates that large, aromatic, and heterocyclic substituents at the C3 position of the 5-Bromo-8-methoxycoumarin scaffold are well-tolerated and can lead to potent anticancer compounds. mdpi.com The oxazole ring in Compound 4 and the hydroxyphenyl-carboxamide group in Compound 8 introduce additional sites for molecular interactions, which are likely responsible for their activity against breast cancer cells. mdpi.com
The comparison between coumarin (5a ) and azacoumarin (5b ) derivatives suggests that replacing the oxygen atom in the coumarin ring with a nitrogen atom can be a beneficial modification, as both compounds retain significant cytotoxic activity. researchgate.net This highlights that while the core lactone/lactam structure is important, the key determinants of activity in this series are the substituents on the benzene (B151609) ring (5-bromo and 8-methoxy) and the carboxylic acid group at C3. researchgate.net
A halogen (specifically bromine) at the C5 position.
A methoxy group at the C8 position.
A functionalized substituent at the C3 position, often containing hydrogen bonding capabilities or additional aromatic/heterocyclic rings.
These features collectively define the pharmacophore for the observed anticancer effects.
Applications in Medicinal Chemistry Research and Drug Discovery Pipeline
Utilization of 5-Bromo-8-methoxy-2H-chromen-2-one as a Lead Compound
The coumarin (B35378) skeleton is considered a "privileged scaffold" because its planar, lipophilic, and aromatic nature allows it to interact effectively with a wide range of biological targets through various non-covalent interactions. nih.gov While this compound itself is often utilized as a key intermediate, its structural class serves as a rich source for the discovery of lead compounds. The presence of the bromine atom and the methoxy (B1213986) group provides specific electronic and steric properties that can be crucial for biological activity and offers synthetic handles for further molecular elaboration. For instance, a related compound, 6-Bromo-8-methoxy-2H-chromen-2-one, is noted as a key intermediate for synthesizing more complex derivatives with potential pharmacological applications.
Scaffold Diversification for Enhanced Potency and Selectivity
Molecular hybridization and scaffold diversification are critical strategies in medicinal chemistry to refine the biological activity of a lead compound. scielo.br The coumarin nucleus is an ideal candidate for such modifications due to its reactive nature. nih.gov Researchers have demonstrated that substitutions at various positions on the chromen-2-one ring can significantly enhance potency and selectivity.
The introduction of bromine, in particular, has been shown to be a valuable strategy. In one study, the bromination of a naturally derived coumarin was a key step in creating a new derivative with significant biological activity. researchgate.netmdpi.com This highlights the importance of halogenation in tuning the pharmacological profile of the coumarin scaffold. Similarly, the methoxy group at the C8 position is a common feature in many biologically active coumarins, and its influence on activity is a subject of extensive research. nih.gov Diversification often involves reactions that modify these existing groups or add new functionalities at other positions on the ring system to optimize interactions with specific biological targets.
Contribution to Preclinical Drug Discovery Efforts
Derivatives structurally related to this compound have demonstrated significant promise in preclinical studies, showing efficacy in both cellular and animal models for a range of diseases.
The coumarin scaffold is a prolific source of compounds with a broad spectrum of in vitro biological activities. Derivatives featuring bromo and methoxy substitutions have shown notable efficacy against various cell lines.
Anticancer Activity: A study focusing on newly synthesized bromo-coumarin derivatives investigated their effects on several cancer cell lines. One such compound, (E)-8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one, demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line. researchgate.netmdpi.com Another related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which contains the 8-methoxy structural motif, exhibited remarkable cytotoxicity against colorectal cancer cells (HCT116 and Caco-2).
Antibacterial and Antifungal Activity: Coumarins are well-documented antimicrobial agents. nih.gov The aforementioned bromo-coumarin derivative also showed effective inhibition of the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus. researchgate.netmdpi.com Other research has shown that the presence of bromine on the coumarin ring can increase antimicrobial activity. researchgate.net While many coumarins exhibit antifungal properties, specific studies on this compound derivatives were not identified in the reviewed literature. researchgate.net
Antiparasitic Activity: Synthetic coumarins containing an 8-methoxy group have been identified as promising agents against parasitic diseases. One such derivative, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, was found to be highly active against the amastigote forms of Leishmania amazonensis and Leishmania infantum chagasi. researchgate.net The same compound also displayed potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease, with an efficacy comparable to the standard drug benznidazole. nih.gov
Table 1: In Vitro Efficacy of Bromo- and Methoxy-Coumarin Derivatives
| Compound/Derivative | Target Cell Line / Organism | Activity / Finding | Source(s) |
| (E)-8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one | MCF-7 (Breast Cancer) | IC₅₀ = 50.37 ± 3.70 µM | researchgate.netmdpi.com |
| (E)-8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one | Staphylococcus aureus | MIC = 13.20 µM | researchgate.netmdpi.com |
| (E)-8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one | Bacillus cereus | MIC = 6.6 µM | researchgate.netmdpi.com |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | IC₅₀ = 0.35 µM | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | IC₅₀ = 0.54 µM | |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Leishmania spp. (amastigotes) | As active as Amphotericin B | researchgate.net |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Trypanosoma cruzi (amastigotes) | IC₅₀ = 13 ± 0.3 µM | nih.gov |
Promising in vitro results have led to the evaluation of related coumarin derivatives in animal models, providing crucial proof-of-concept for their therapeutic potential. The antiparasitic compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, after demonstrating strong in vitro efficacy, was tested in mouse models.
In a model of visceral leishmaniasis, oral administration of the compound led to a significant reduction in the number of L. infantum chagasi amastigotes in both the spleen and liver of infected mice. researchgate.net
In a mouse model of Chagas' disease, the same derivative was able to reduce parasitemia when administered orally to mice infected with T. cruzi. nih.gov
These findings are particularly significant as they demonstrate the oral bioavailability and in vivo efficacy of an 8-methoxy-coumarin derivative, marking it as a strong candidate for further drug development efforts against neglected tropical diseases.
Table 2: In Vivo Efficacy of an 8-Methoxy-Coumarin Derivative
| Compound | Animal Model | Disease | Key Finding | Source(s) |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | BALB/c Mice | Visceral Leishmaniasis (L. infantum chagasi) | Oral administration reduced parasite load in spleen and liver. | researchgate.net |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Swiss Mice | Chagas' Disease (T. cruzi) | Oral administration reduced parasitemia compared to untreated animals. | nih.gov |
Development of Biochemical Probes and Tool Compounds for Biological Research
Beyond direct therapeutic applications, the coumarin scaffold is invaluable for developing tool compounds for biological research, particularly fluorescent probes for bioimaging. researchgate.net Coumarin derivatives are prized for their unique photophysical properties, including high quantum yields and stability. researchgate.net
The core structure can be readily modified to create probes that respond to specific analytes or environmental changes. The introduction of substituents allows for the fine-tuning of absorption and fluorescence emission wavelengths. For example, extending the pi-conjugated system of the coumarin, often through fusion with other aromatic rings, can shift fluorescence towards the red and near-infrared regions, which is advantageous for deep-tissue imaging. researchgate.net The electronic properties of substituents like methoxy groups can influence the photophysical characteristics of the probe. researchgate.net These coumarin-based fluorescent probes are powerful tools for investigating molecular interactions and biological activities within living cells. researchgate.net
Q & A
Q. How can the 5-bromo group be leveraged for targeted functionalization in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
